Chemerin-9 (149-157) acetate

Description

Contextualizing Chemerin and its Proteolytic Processing

Chemerin is a protein that plays a multifaceted role in the body, acting as both a chemoattractant and an adipokine. nih.gov It is initially synthesized as an inactive precursor called pre-prochemerin. oup.com This precursor undergoes a series of enzymatic cleavages to become active. First, a signal peptide is removed, resulting in the formation of prochemerin, which is secreted from cells. Prochemerin itself has low biological activity and requires further C-terminal proteolytic processing to become a potent agonist for its receptors. ulb.ac.be

This activation process is carried out by various proteases associated with inflammation and the coagulation cascade, such as elastase, cathepsin G, and tryptase. plos.org These enzymes cleave off a small number of amino acids from the C-terminus of prochemerin to generate the most active form of chemerin, which typically comprises residues 21-157. plos.orgnih.gov This precise proteolytic cleavage is a critical regulatory step that governs the biological activity of chemerin in various physiological and pathological processes. oup.com

The proteolytic processing of chemerin is not only a mechanism for activation but also for inactivation. Further cleavage can lead to less active or inactive forms of the protein, highlighting a complex regulatory network that fine-tunes chemerin's effects. plos.org

Derivation and Significance of Chemerin-9 (149-157) as a Stable Agonist

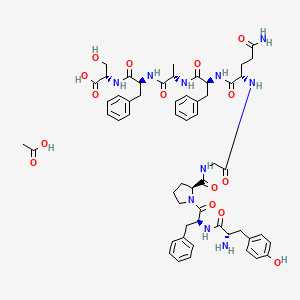

Chemerin-9 (149-157) is a synthetic peptide derived from the C-terminal end of the most active form of human chemerin. ulb.ac.be Its sequence is Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser (YFPGQFAFS). rndsystems.comnovoprolabs.com Research has demonstrated that this nine-amino-acid fragment retains most of the agonist activity of the full-length processed chemerin protein. ulb.ac.benovoprolabs.com

The significance of Chemerin-9 lies in its stability and specificity as a research tool. researchgate.netresearchgate.net Full-length proteins can be challenging to work with in experimental settings due to their size, complexity, and potential for degradation. Synthetic peptides like Chemerin-9 offer a more stable and easily synthesized alternative that can reliably mimic the biological effects of the endogenous ligand. acs.org This has facilitated numerous in vitro and in vivo studies aimed at understanding the function of the chemerin signaling axis. researchgate.netnih.gov

Furthermore, the development of lipidated analogs of Chemerin-9 has led to the creation of long-acting, high-potency agonists, which are valuable for therapeutic research. nih.gov The acetate (B1210297) form of Chemerin-9 is a commonly used salt that enhances its solubility and stability for experimental use.

Core Role as a Chemokine-like Receptor 1 (CMKLR1/ChemR23) Agonist

The primary and most well-characterized role of Chemerin-9 is as a potent agonist for the Chemokine-like Receptor 1 (CMKLR1), also known as ChemR23. rndsystems.commedchemexpress.commedchemexpress.com CMKLR1 is a G protein-coupled receptor (GPCR) expressed on various cell types, including immune cells like macrophages, dendritic cells, and natural killer cells, as well as on adipocytes. nih.govmdpi.com

Upon binding to CMKLR1, Chemerin-9 activates intracellular signaling pathways. rndsystems.com It has been shown to stimulate the phosphorylation of Akt and ERK, promote the production of reactive oxygen species (ROS), and induce calcium mobilization. medchemexpress.commedchemexpress.comnih.gov The activation of CMKLR1 by Chemerin-9 initiates a range of cellular responses, including chemotaxis (cell migration), which is a hallmark of chemokine function. mdpi.com

The interaction between Chemerin-9 and CMKLR1 is highly specific. Studies have shown that the C-terminal end of the peptide is crucial for its activity, with even minor modifications significantly altering its potency. ulb.ac.be Cryo-electron microscopy studies have provided detailed structural insights into the binding of Chemerin-9 to CMKLR1, revealing the specific amino acid interactions that are critical for receptor activation. nih.gov This detailed understanding of the agonist-receptor interaction is vital for the design of novel therapeutic agents targeting the chemerin system.

Beyond CMKLR1, chemerin has been reported to interact with other receptors, such as GPR1 and CCRL2. mdpi.comahajournals.org However, Chemerin-9's primary role in academic research has been as a selective agonist for CMKLR1, enabling the elucidation of its functions in inflammation, immunity, and metabolism. researchgate.netmedchemexpress.comjst.go.jp

Interactive Data Table: Properties of Chemerin-9 (149-157) Acetate

| Property | Value | Source |

| Molecular Formula | C56H70N10O15 | biorbyt.com |

| Molecular Weight | 1123.23 Da | biorbyt.com |

| Amino Acid Sequence | H-Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser-OH | novoprolabs.combiorbyt.com |

| Purity | >95% | rndsystems.combiorbyt.com |

| Solubility | Soluble in water to 1 mg/ml | rndsystems.combiorbyt.com |

| Primary Target | Chemokine-like Receptor 1 (CMKLR1/ChemR23) | rndsystems.commedchemexpress.commedchemexpress.com |

| EC50 at CMKLR1 | 7.1 nM | rndsystems.com |

Properties

Molecular Formula |

C56H70N10O15 |

|---|---|

Molecular Weight |

1123.2 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C54H66N10O13.C2H4O2/c1-32(47(69)60-41(28-34-14-7-3-8-15-34)51(73)63-43(31-65)54(76)77)58-50(72)40(27-33-12-5-2-6-13-33)61-49(71)39(23-24-45(56)67)59-46(68)30-57-52(74)44-18-11-25-64(44)53(75)42(29-35-16-9-4-10-17-35)62-48(70)38(55)26-36-19-21-37(66)22-20-36;1-2(3)4/h2-10,12-17,19-22,32,38-44,65-66H,11,18,23-31,55H2,1H3,(H2,56,67)(H,57,74)(H,58,72)(H,59,68)(H,60,69)(H,61,71)(H,62,70)(H,63,73)(H,76,77);1H3,(H,3,4)/t32-,38-,39-,40-,41-,42-,43-,44-;/m0./s1 |

InChI Key |

HJEXDFJBTIHVPO-CPIFIIIUSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N.CC(=O)O |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N.CC(=O)O |

Origin of Product |

United States |

Molecular Mechanisms of Action and Receptor Interactions

Engagement with Chemerin Receptors

Chemerin-9 is a potent and high-affinity agonist for CMKLR1, also known as ChemR23. rndsystems.commedchemexpress.com The peptide has been shown to retain most of the activity of the full-sized chemerin protein in activating this receptor. nih.gov Studies using CHO cells expressing CMKLR1 have determined the half-maximal effective concentration (EC₅₀) of Chemerin-9 to be 7.1 nM, highlighting its potency. rndsystems.comtocris.com The activation of CMKLR1 by Chemerin-9 is crucial for its biological effects, which include the chemotaxis of immune cells like dendritic cells and macrophages. aai.orgnih.gov

Alanine-scanning mutagenesis has identified specific amino acid residues within the Chemerin-9 sequence that are critical for CMKLR1 activation. These key residues include Tyr¹⁴⁹, Phe¹⁵⁰, Gly¹⁵², Phe¹⁵⁴, and Phe¹⁵⁶. nih.gov The C-terminal end of the peptide is particularly vital for its activity; minor modifications such as the removal of just two amino acids can drastically reduce its potency. nih.gov

Functional Activity of Chemerin-9 at CMKLR1

| Parameter | Value | Cell Line | Source |

|---|---|---|---|

| EC₅₀ (Agonism) | 7.1 nM | CHO cells expressing CMKLR1 | rndsystems.comtocris.com |

| EC₅₀ (β-arrestin3 Recruitment) | 44 nM | - | researchgate.net |

Chemerin-9 also functions as an agonist for GPR1, a receptor that shares over 40-70% sequence homology with CMKLR1. mdpi.comnih.gov The peptide binds to GPR1 with nanomolar affinity and is sufficient to induce receptor activation. mdpi.comresearchgate.net However, the signaling outcomes of Chemerin-9 at GPR1 differ from those at CMKLR1. While full-length chemerin and Chemerin-9 activate both receptors, Chemerin-9 demonstrates a bias towards β-arrestin recruitment at GPR1. mdpi.complos.org Specifically, the potency of Chemerin-9 in inducing β-arrestin recruitment is much closer to that of full-length chemerin at GPR1 than at CMKLR1. plos.org

Some studies have indicated that while GPR1 can be activated by Chemerin-9, it may mediate G protein signaling to a lesser extent than CMKLR1, with some reports showing no significant G protein activation upon peptide binding. mdpi.complos.orgulb.ac.be Recent findings suggest GPR1 may have a dual role, acting as a signaling receptor for arrestin-based pathways and as a scavenging receptor for various peptides. nih.gov

Functional Activity of Chemerin-9 at GPR1

| Parameter | Value | Assay | Source |

|---|---|---|---|

| EC₅₀ (β-arrestin Recruitment) | 8.09 pD₂ (~8.13 nM) | β-arrestin Recruitment | ahajournals.org |

| EC₅₀ (arrestin3 Recruitment) | 1.9 nM | BRET Assay | researchgate.net |

Unlike CMKLR1 and GPR1, CCRL2 is considered an atypical or non-signaling receptor. nih.govmdpi.com Although CCRL2 binds chemerin with high affinity, this interaction does not trigger classical downstream signaling pathways, G protein activation, or receptor internalization. mdpi.comnih.govnih.gov Research indicates that Chemerin-9 itself does not bind to CCRL2. nih.gov Instead, CCRL2 binds the full-length chemerin protein. nih.govrupress.org

The primary function of CCRL2 appears to be the regulation of chemerin bioavailability. mdpi.comnih.gov By binding and concentrating chemerin on the cell surface, CCRL2 can present the ligand to neighboring cells that express the signaling receptors CMKLR1 and GPR1, thereby enhancing their activation. nih.govmdpi.comnih.gov This mechanism allows CCRL2 to play a significant role in modulating inflammatory responses and leukocyte migration without being a direct signal transducer. rupress.orgaacrjournals.org

The binding of Chemerin-9 to CMKLR1 and GPR1 involves deep insertion into the transmembrane (TM) binding pocket of the receptors. mdpi.combiorxiv.org Cryo-electron microscopy studies have revealed that Chemerin-9 adopts an "S-shape" conformation within the binding pocket of both CMKLR1 and GPR1. pnas.orgnih.govbiorxiv.org This binding mode is distinct from the typical "two-site" model used by many chemokines and their receptors. biorxiv.orgpnas.org

For CMKLR1, the interaction is stabilized by a salt bridge between the C-terminal carboxylate of Chemerin-9 and the residue R224⁵.⁴² of the receptor. nih.gov Mutagenesis studies have confirmed that residues F⁶ and F⁸ of the peptide are critical, with F⁸ binding to a hydrophobic pocket in the extracellular loop 2 (ECL2) of CMKLR1. acs.org

Association with Chemokine (C-C Motif) Receptor-like 2 (CCRL2)

Downstream Intracellular Signaling Pathways

The activation of CMKLR1 by Chemerin-9 leads to the coupling and activation of heterotrimeric G proteins of the Gαi/o subtype. rndsystems.comnih.govtocris.com This has been confirmed in studies using BRET-based biosensors, which showed that Chemerin-9 binding to CMKLR1 activates all three Gαi subtypes (Gαi1, Gαi2, Gαi3) and both Gαo isoforms (Gαoa, Gαob). plos.orgulb.ac.be The activation of Gαi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). rndsystems.comnih.gov This Gαi/o-dependent signaling is a key feature of CMKLR1's function. mdpi.com

In contrast, direct G protein activation by Chemerin-9 at the GPR1 receptor is less clear. While some studies suggest GPR1 can mediate signals through Gαi/o, others have failed to detect significant G protein activation upon Chemerin-9 binding. mdpi.complos.orgresearchgate.net The signaling for GPR1 appears to be more biased towards β-arrestin pathways, although a partial contribution from G proteins to downstream effects like ERK1/2 phosphorylation has been noted. nih.govplos.org CCRL2 does not couple to G proteins or mediate transmembrane signaling. mdpi.commdpi.com

Table of Compounds

Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Production

Upon activation by Chemerin-9, the Gi/o protein coupled to CMKLR1 inhibits the activity of adenylyl cyclase. plos.orgnih.gov This enzyme is responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. The inhibition of adenylyl cyclase leads to a decrease in intracellular cAMP levels. plos.orgnih.govnih.govnih.gov This reduction in cAMP is a key mechanism through which Chemerin-9 exerts its effects, as cAMP is involved in a wide range of cellular processes. nih.govnih.govmdpi.com

Phospholipase C Activation and Intracellular Calcium Mobilization

The interaction of Chemerin-9 with CMKLR1 also leads to the activation of phospholipase C (PLC). rndsystems.comtocris.complos.orgnih.gov This activation is thought to be mediated by the βγ subunits of the dissociated Gi/o protein. nih.gov Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). plos.orgnih.gov

IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. plos.orgnih.govthno.org This results in a rapid and transient increase in intracellular calcium concentration, a fundamental signaling event that underpins many of the physiological responses to Chemerin-9. mdpi.comnih.govthno.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Chemerin-9 signaling also involves the activation of mitogen-activated protein kinase (MAPK) pathways, which are critical in regulating cellular functions like growth and differentiation. plos.orgresearchgate.net

A well-documented downstream effect of Chemerin-9 is the phosphorylation and subsequent activation of extracellular signal-regulated kinase 1 and 2 (ERK1/2). medchemexpress.comnih.govresearchgate.netmedchemexpress.comabmole.com This activation is a rapid process, occurring within minutes of receptor stimulation. nih.gov The phosphorylation of ERK1/2 is a key event in the signaling cascade that links CMKLR1 activation to changes in gene expression and cellular function. nih.govnih.gov

In addition to ERK1/2, Chemerin-9 has been shown to activate the p38 MAPK pathway. The activation of p38 MAPK is also a phosphorylation-dependent event and is implicated in inflammatory responses.

Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation

Activation of Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another major target of Chemerin-9. medchemexpress.comresearchgate.netmedchemexpress.comabmole.com Following CMKLR1 activation, PI3K is activated, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then facilitates the phosphorylation and activation of Akt, also known as protein kinase B. nih.gov The activation of the PI3K/Akt pathway is crucial for mediating many of the cellular responses induced by Chemerin-9, including cell survival and metabolism. nih.govresearchgate.netabmole.com

Production of Reactive Oxygen Species (ROS)

Studies have demonstrated that Chemerin-9 stimulation can lead to the production of reactive oxygen species (ROS). medchemexpress.comnih.govmedchemexpress.comabmole.com This process is often linked to the activation of NADPH oxidase. The generation of ROS can be influenced by other signaling pathways activated by Chemerin-9, such as PLC and PI3K. nih.govmdpi.com

Table of Research Findings on Chemerin-9 (149-157) acetate (B1210297) Signaling

| Signaling Event | Key Mediators | Outcome |

| cAMP Production | Gi/o, Adenylyl Cyclase | Inhibition of cAMP production. plos.orgnih.gov |

| Calcium Mobilization | PLC, IP3 | Increase in intracellular Ca2+ concentration. plos.orgnih.govthno.org |

| MAPK Activation | ERK1/2, p38 MAPK | Phosphorylation and activation of ERK1/2 and p38. medchemexpress.comnih.govresearchgate.netmedchemexpress.comabmole.com |

| PI3K/Akt Activation | PI3K, Akt | Phosphorylation and activation of Akt. medchemexpress.comnih.govresearchgate.netmedchemexpress.comabmole.com |

| ROS Production | NADPH Oxidase | Increased production of reactive oxygen species. medchemexpress.comnih.govmedchemexpress.comabmole.com |

Biological Functions and Preclinical Therapeutic Implications

Immunomodulatory and Anti-Inflammatory Roles

Chemerin-9 has demonstrated significant immunomodulatory and anti-inflammatory properties in numerous preclinical studies. nih.govnih.gov Its ability to influence the migration of various immune cells and suppress the production of inflammatory signaling molecules underscores its therapeutic potential in inflammatory disorders.

Regulation of Immune Cell Trafficking and Chemotaxis

A key function of Chemerin-9 is its role as a chemoattractant, guiding the movement of specific immune cells to sites of inflammation. frontiersin.orgwikipedia.org This process, known as chemotaxis, is crucial for a coordinated immune response. Chemerin-9's interaction with its receptor, CMKLR1, which is expressed on the surface of several immune cell types, initiates this migratory process. nih.govmdpi.com

Chemerin-9 acts as a potent chemoattractant for macrophages, a type of white blood cell that plays a central role in both the initiation and resolution of inflammation. wikipedia.orgmdpi.com Studies have shown that chemerin can induce the migration of macrophages in a CMKLR1-dependent manner. nih.govmdpi.com This targeted recruitment is a critical step in the immune response, as macrophages are responsible for engulfing pathogens, cellular debris, and apoptotic cells. Furthermore, some research suggests that chemerin signaling can influence the inflammatory phenotype of macrophages. researchgate.net For instance, in vitro studies have demonstrated that both chemerin and Chemerin-9 can attenuate the inflammatory phenotype of macrophages. researchgate.net

Dendritic cells (DCs) are professional antigen-presenting cells that are essential for initiating adaptive immune responses. Chemerin and its derivatives are known to be powerful chemoattractants for immature dendritic cells. nih.govnih.gov The migration of DCs to inflamed tissues and their subsequent maturation and travel to lymph nodes are critical for T-cell activation. Chemerin has been shown to induce the migration of both myeloid and plasmacytoid dendritic cells. ashpublications.orgrupress.org The chemerin/CMKLR1 axis is considered a key factor in the colocalization of DC subsets in pathological tissues. ashpublications.org

Natural killer (NK) cells are a component of the innate immune system that can directly kill infected or cancerous cells. Chemerin is a potent chemoattractant for NK cells, with studies showing it induces a strong migratory response in these cells. ashpublications.orgnih.gov Specifically, the CD56lowCD16+ subset of peripheral blood NK cells expresses functional CMKLR1 and migrates in response to chemerin. ashpublications.org This recruitment of NK cells to sites of inflammation or tumors is a crucial aspect of the anti-tumor immune response. mdpi.comnih.gov The chemerin-CMKLR1 axis is believed to play a significant role in the trafficking of NK cells into inflamed peripheral tissues. ashpublications.org

Dendritic Cells

Suppression of Pro-Inflammatory Cytokine Production (e.g., IL-1β, TNF-α, IL-6)

Beyond its role in cell trafficking, Chemerin-9 has been shown to possess direct anti-inflammatory effects by suppressing the production of key pro-inflammatory cytokines. In a preclinical model of Alzheimer's disease, treatment with Chemerin-9 significantly inhibited the increase in interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in the hippocampus. jst.go.jp Similarly, studies on macrophages have demonstrated that chemerin can inhibit the production of these same pro-inflammatory mediators. nih.gov This suppression of cytokine production is a critical mechanism by which Chemerin-9 can dampen excessive inflammation and potentially mitigate tissue damage in various inflammatory conditions.

Metabolic Homeostasis and Adipokine Signaling

Chemerin is recognized as an adipokine, a signaling molecule produced by adipose (fat) tissue that plays a role in regulating energy metabolism. nih.govnih.gov Dysregulation of chemerin levels has been linked to metabolic disorders such as obesity and insulin (B600854) resistance. nih.govmdpi.com Chemerin and its receptor CMKLR1 are involved in adipogenesis (the formation of fat cells) and the regulation of glucose and lipid metabolism. nih.govphysiology.org While much of the research has focused on the full-length protein, the potent activity of Chemerin-9 suggests it may also play a significant role in these metabolic processes. medchemexpress.com Preclinical studies have indicated that the chemerin-CMKLR1 signaling axis is an important regulator of energy homeostasis, influencing factors such as food intake and body weight. frontiersin.orgbioscientifica.com Further research into the specific effects of Chemerin-9 on adipokine signaling and metabolic balance is warranted to fully understand its therapeutic potential in metabolic diseases.

Table 1: Summary of Preclinical Findings for Chemerin-9 (149-157) Acetate (B1210297)

| Biological Function | Key Findings | Relevant Cell Types |

|---|---|---|

| Immunomodulation | Potent chemoattractant | Macrophages, Dendritic Cells, Natural Killer Cells |

| Suppresses pro-inflammatory cytokine production (IL-1β, TNF-α, IL-6) | Macrophages, Hippocampal tissue | |

| Metabolic Regulation | Involved in adipokine signaling and energy homeostasis | Adipocytes |

Table 2: Compound Names Mentioned in this Article

| Compound Name | |

|---|---|

| Chemerin-9 (149-157) acetate | |

| Interleukin-1β (IL-1β) | |

| Tumor necrosis factor-α (TNF-α) |

Influence on Adipocyte Differentiation

Chemerin, and by extension its active peptide fragment Chemerin-9, plays a multifaceted role in the process of adipocyte differentiation, the process by which pre-adipocytes develop into mature fat cells. medchemexpress.commdpi.comahajournals.orgbioscientifica.com Studies have shown that both chemerin and its receptor, Chemokine-like receptor 1 (CMKLR1), are highly expressed in adipose tissue and their expression increases significantly during the differentiation of human preadipocytes. bioscientifica.comnih.gov The activation of the chemerin-CMKLR1 signaling pathway is crucial for adipogenesis, as it promotes the proliferation and differentiation of preadipocytes. bioscientifica.com

Knocking down chemerin or its receptor CMKLR1 has been demonstrated to impair the differentiation of 3T3-L1 adipocyte cell lines and reduce the expression of genes involved in glucose and lipid homeostasis. mdpi.com Similarly, in both brown and white adipocyte precursor cells, a reduction in chemerin expression leads to decreased differentiation and less accumulation of lipid droplets. nih.gov This suggests that chemerin signaling is a positive regulator of adipogenesis, essential for the proper development of fat cells. mdpi.comnih.gov

The influence of chemerin extends to the lineage commitment of mesenchymal stem cells. The chemerin-CMKLR1 axis, under the regulation of peroxisome proliferator-activated receptor γ (PPARγ), favors the differentiation of bone marrow mesenchymal stem cells into adipocytes over osteoblasts. bioscientifica.com This indicates a broader role for chemerin in dictating cell fate within the mesenchymal lineage.

Modulation of Glucose Metabolism and Insulin Sensitivity

Chemerin-9 is implicated in the complex regulation of glucose metabolism and insulin sensitivity, with research revealing both potentially beneficial and detrimental effects. medchemexpress.combiomedres.us Chemerin and its receptor CMKLR1 are present in pancreatic β-cells, suggesting a direct role in glucose homeostasis. mdpi.com In fact, chemerin has been shown to enhance insulin-stimulated glucose uptake in adipocytes by increasing insulin sensitivity, which contributes to the synthesis of fatty acids and triglycerides. mdpi.com Some in vitro studies on 3T3-L1 adipocytes have shown that chemerin can have both stimulatory and inhibitory effects on glucose uptake, with the outcomes potentially depending on the specific experimental conditions such as dosage and duration of treatment. bioscientifica.combiomedres.us

However, other studies present a more complex picture. In skeletal muscle cells, chemerin has been found to inhibit insulin-stimulated glucose uptake. bioscientifica.com Furthermore, administration of chemerin in obese and diabetic mouse models has been shown to worsen glucose intolerance. oup.com Mice lacking chemerin or its receptor CMKLR1 also exhibit glucose intolerance. bioscientifica.combiomedres.us Specifically, chemerin-knockout mice show impaired insulin sensitivity in the liver and adipose tissue, leading to higher blood glucose levels and reduced glucose uptake by fat. bioscientifica.combiomedres.us

Role in Pancreatogenic Diabetes Mellitus Models

Pancreatogenic diabetes mellitus (PDM) is a form of diabetes that arises from diseases of the exocrine pancreas. nih.gov Studies have indicated that serum chemerin levels are decreased in patients with PDM and are negatively associated with insulin resistance. nih.gov In mouse models of PDM, a similar decrease in chemerin levels is observed. nih.gov

Treatment of PDM model mice with Chemerin-9, an agonist for the CMKLR1 receptor, has shown therapeutic potential. nih.gov This treatment elevates serum chemerin levels and increases the mRNA expression of glucose transporter 2 (GLUT2) and pancreatic and duodenal homeobox 1 (PDX1). nih.gov These changes lead to an alleviation of glucose intolerance and insulin resistance in the PDM mice. medchemexpress.comnih.govmedchemexpress.com These findings suggest that chemerin may have a protective function in PDM and that restoring the chemerin/CMKLR1 pathway could be a novel therapeutic approach for this condition. nih.gov

Cardiovascular System Modulation

Impact on Vascular Smooth Muscle Cell (VSMC) Behavior

Chemerin-9 has been shown to have significant effects on the behavior of vascular smooth muscle cells (VSMCs), which are key components of blood vessel walls.

Inhibition of Migration and Proliferation

While some studies on the broader chemerin molecule suggest it can promote VSMC proliferation and migration, research focusing specifically on Chemerin-9 indicates an inhibitory role in certain contexts. nih.govphysiology.org In human aortic smooth muscle cells (HASMCs), both chemerin and Chemerin-9 have been found to significantly suppress migration and proliferation without causing apoptosis. nih.gov This effect is in contrast to other findings where chemerin was shown to stimulate VSMC proliferation and migration. physiology.org The differing effects may be context-dependent or related to the specific chemerin fragments being studied. One study using a specific CMKLR1 agonist, Chemerin-9, found that it significantly increased the protein expression of markers for proliferation and migration in VSMCs. aging-us.com

Effects on Atherosclerosis Progression

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Chemerin-9 has demonstrated a protective role in the progression of this disease. nih.govsemanticscholar.org In ApoE-/- mice, a common model for atherosclerosis research, a four-week infusion of Chemerin-9 significantly reduced the area of aortic atherosclerotic lesions. nih.gov This reduction was associated with a decrease in the content of macrophages and smooth muscle cells within the plaques. nih.gov

Furthermore, Chemerin-9 has been shown to suppress the TNF-α-induced adhesion of pro-inflammatory monocytes to smooth muscle cells and reduce the inflammatory phenotype of macrophages. mdpi.com These anti-inflammatory actions contribute to its ability to diminish aortic atherosclerotic lesions. mdpi.comresearchgate.net Chemerin-9 is also thought to inhibit phosphate-induced calcification in VSMCs by increasing the expression of matrix Gla protein, a calcification inhibitor. mdpi.com This effect is dependent on the presence of the ChemR23 receptor. mdpi.com

Table 1: Summary of Chemerin-9's Effects on Adipocyte Differentiation and Glucose Metabolism

| Biological Process | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Adipocyte Differentiation | 3T3-L1 adipocyte cell lines, brown and white adipocyte precursor cells | Essential for proper development; knockdown impairs differentiation and lipid accumulation. | mdpi.com, nih.gov |

| Glucose Metabolism | Adipocytes, skeletal muscle cells, obese/diabetic mouse models | Enhances insulin-stimulated glucose uptake in adipocytes; inhibits it in skeletal muscle cells; worsens glucose intolerance in obese/diabetic mice. | mdpi.com, bioscientifica.com, oup.com |

| Pancreatogenic Diabetes Mellitus | PDM mouse models | Treatment with Chemerin-9 alleviates glucose intolerance and insulin resistance. | nih.gov, medchemexpress.com, medchemexpress.com |

Table 2: Summary of Chemerin-9's Effects on the Cardiovascular System

| Biological Process | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| VSMC Migration & Proliferation | Human aortic smooth muscle cells (HASMCs) | Suppresses migration and proliferation without inducing apoptosis. | nih.gov |

| Atherosclerosis Progression | ApoE-/- mice | Reduces aortic atherosclerotic lesions by decreasing macrophage and SMC content in plaques; anti-inflammatory effects. | mdpi.com, nih.gov, researchgate.net |

| Vascular Calcification | VSMCs | Inhibits phosphate-induced calcification through increased matrix Gla protein expression. | mdpi.com |

Involvement in Abdominal Aortic Aneurysm (AAA) Formation

Recent studies have shed light on the potential role of Chemerin-9 in the context of abdominal aortic aneurysm (AAA), a condition characterized by the progressive dilation of the abdominal aorta. Research indicates that the chemerin/CMKLR1 axis may be involved in the progression of AAA. nih.gov In a study using ApoE-/- mice, treatment with Chemerin-9 was found to attenuate the formation of experimental AAA. nih.gov The therapeutic effects were attributed to several key mechanisms:

Suppression of Inflammatory Cell Infiltration: Chemerin-9 treatment markedly suppressed the infiltration of inflammatory cells into the aortic tissue. nih.gov

Inhibition of Neovascularization: The formation of new blood vessels, a process implicated in AAA progression, was also inhibited by Chemerin-9. nih.gov

Reduced Matrix Metalloproteinase (MMP) Expression: Chemerin-9 was shown to down-regulate the expression of MMP-2 and MMP-9, enzymes that contribute to the degradation of the extracellular matrix and weakening of the aortic wall. nih.govmedchemexpress.com

Preservation of Aortic Wall Integrity: The treatment led to an increase in elastic fibers and smooth muscle cells (SMCs), contributing to the structural integrity of the aorta. nih.govnih.gov

These findings suggest that Chemerin-9 could be a potential therapeutic agent for inhibiting the progression of AAA. nih.gov

Table 1: Effects of Chemerin-9 on AAA Formation in ApoE-/- Mice

| Finding | Effect of Chemerin-9 Treatment | Reference |

| Inflammatory Cell Infiltration | Markedly suppressed | nih.gov |

| Neovascularization | Suppressed | nih.gov |

| MMP Expression (MMP-2, MMP-9) | Down-regulated | nih.govmedchemexpress.com |

| Elastic Fibers | Increased | nih.govnih.gov |

| Smooth Muscle Cells (SMCs) | Increased | nih.govnih.gov |

| Abdominal Aorta Enlargement | Suppressed | medchemexpress.com |

Contribution to Vasoconstriction Mechanisms

Chemerin-9 has been shown to exert direct effects on blood vessels, contributing to vasoconstriction. Studies have demonstrated that Chemerin-9 can cause the contraction of isolated arteries in both rats and humans. nih.gov This vasoconstrictor action is primarily mediated through the CMKLR1 receptor. ahajournals.org The binding of Chemerin-9 to CMKLR1 on vascular smooth muscle cells initiates a signaling cascade that leads to arterial contraction. mdpi.com

Interestingly, the vasoconstrictor effect of Chemerin-9 is enhanced when the endothelium is removed, suggesting a potential counteracting role of the endothelium. nih.govmdpi.com Some research also indicates that Chemerin-9 can potentiate the effects of other established vasoconstrictors. nih.gov This direct vascular action of Chemerin-9 may contribute to the regulation of blood pressure and could have implications in hypertensive conditions. ahajournals.orgoup.com

Actions in Cardiac Fibroblasts

Cardiac fibroblasts play a crucial role in the structure and remodeling of the heart. Chemerin-9 has been found to directly influence the behavior of these cells. In vitro studies on rat cardiac fibroblasts have revealed that Chemerin-9 stimulates their migration. medchemexpress.comnih.gov This effect is mediated through the CMKLR1 receptor and involves the activation of several downstream signaling pathways, including the phosphorylation of Akt and extracellular signal-regulated kinase (ERK). medchemexpress.comnih.gov

Furthermore, Chemerin-9 has been shown to stimulate the production of reactive oxygen species (ROS) in cardiac fibroblasts. medchemexpress.comnih.gov The migratory effect of Chemerin-9 in these cells appears to be dependent on this ROS production, as well as the activation of the Akt and ERK pathways. nih.gov These findings suggest that Chemerin-9 may play a role in cardiac remodeling processes where fibroblast migration is a key event. nih.gov

Table 2: Effects of Chemerin-9 on Rat Cardiac Fibroblasts**

| Function | Effect of Chemerin-9 | Signaling Pathway | Reference |

| Migration | Stimulated | CMKLR1, Akt, ERK, ROS | medchemexpress.comnih.gov |

| Akt Phosphorylation | Stimulated | - | medchemexpress.comnih.gov |

| ERK Phosphorylation | Stimulated | - | medchemexpress.comnih.gov |

| ROS Production | Stimulated | - | medchemexpress.comnih.gov |

Neurobiological Activities

Beyond its cardiovascular effects, Chemerin-9 has demonstrated significant activity within the central nervous system, particularly in the context of neuroinflammation and memory function.

Amelioration of Amyloid-β (Aβ1-42)-Induced Memory Impairment

Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides, which contribute to neuroinflammation and cognitive decline. jst.go.jp Intriguingly, both Chemerin-9 and Aβ1-42 can interact with the same receptor, CMKLR1. jst.go.jp This has led to research exploring the potential of Chemerin-9 to counteract the detrimental effects of Aβ1-42.

Studies have shown that Chemerin-9 can ameliorate memory impairment induced by Aβ1-42 in animal models. medchemexpress.comjst.go.jp Treatment with Chemerin-9 has been found to reverse deficits in learning and memory. jst.go.jp Furthermore, research in APP/PS1 transgenic mice, a model for Alzheimer's disease, has shown that Chemerin-9 treatment can significantly ameliorate Aβ deposition. researchgate.net These findings suggest that Chemerin-9 may hold therapeutic potential for Alzheimer's disease by mitigating the pathological effects of Aβ. jst.go.jpnih.gov

Modulation of Hippocampal Inflammatory Responses

Neuroinflammation in the hippocampus, a brain region critical for memory, is a key feature of neurodegenerative diseases like Alzheimer's. Chemerin-9 has been shown to exert anti-inflammatory effects in this context. jst.go.jp In studies where neuroinflammation was induced by Aβ1-42, treatment with Chemerin-9 significantly inhibited the increase in pro-inflammatory cytokines in the hippocampus. medchemexpress.comjst.go.jp

Specifically, Chemerin-9 was found to reduce the levels of interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). medchemexpress.comjst.go.jp This modulation of the inflammatory response in the hippocampus likely contributes to the observed improvements in memory function. jst.go.jp By suppressing neuroinflammation, Chemerin-9 may help to create a more favorable environment for neuronal function and survival. frontiersin.orgnih.gov

Table 3: Neurobiological Effects of Chemerin-9**

| Activity | Finding | Model | Reference |

| Memory | Ameliorated Aβ1-42-induced impairment | Animal models | medchemexpress.comjst.go.jp |

| Aβ Deposition | Ameliorated | APP/PS1 mice | researchgate.net |

| Hippocampal Inflammation | Inhibited Aβ1-42-induced pro-inflammatory cytokines (IL-1β, TNF-α, IL-6) | Animal models | medchemexpress.comjst.go.jp |

Structure Activity Relationship Sar of Chemerin 9 149 157 Acetate

Identification of Key Amino Acid Residues for Receptor Agonism

The nine amino acids of Chemerin-9 (Tyr-Phe-Pro-Gly-Gln-Phe-Ala-Phe-Ser) play distinct and crucial roles in its ability to bind to and activate CMKLR1. nih.govvulcanchem.com Studies have pinpointed several residues as being paramount for its agonist activity.

Alanine-scanning mutagenesis has been a key technique in identifying these essential residues. nih.govvulcanchem.com This method involves systematically replacing each amino acid with alanine (B10760859) and observing the effect on the peptide's function. Such studies have revealed that Tyr¹⁴⁹, Phe¹⁵⁰, Gly¹⁵², Phe¹⁵⁴, and Phe¹⁵⁶ are critical for the activation of the chemerin receptor. nih.govvulcanchem.comresearchgate.net The aromatic residues, in particular, engage in significant interactions within the receptor's binding pocket. For instance, Phe¹⁵⁶ participates in hydrophobic and π–π stacking interactions with multiple residues of CMKLR1, including F88, H95, M123, Y276, and I306. nih.gov

Furthermore, the C-terminal serine (Ser¹⁵⁷) and the N-terminal tyrosine (Tyr¹⁴⁹) form important hydrogen bonds with the receptor, specifically with residues R224 and E283 of CMKLR1, respectively. nih.gov The carbonyl groups of Phe¹⁵⁶ and Gly¹⁵² also contribute to a polar interaction network with CMKLR1 residues N116 and R178. nih.gov The collective interactions underscore the importance of specific amino acids at defined positions for the peptide's high-affinity binding and subsequent receptor activation.

Table 1: Key Amino Acid Residues of Chemerin-9 for CMKLR1 Agonism

| Residue Position | Amino Acid | Role in Receptor Interaction |

|---|---|---|

| 149 | Tyrosine (Tyr) | Forms hydrogen bond with E283 of CMKLR1. nih.gov |

| 150 | Phenylalanine (Phe) | Identified as a key residue for receptor activation. nih.govvulcanchem.com |

| 152 | Glycine (Gly) | Carbonyl group forms polar interactions with N116 and R178 of CMKLR1. nih.gov |

| 154 | Phenylalanine (Phe) | Identified as a key residue for receptor activation. nih.govvulcanchem.com |

| 156 | Phenylalanine (Phe) | Engages in hydrophobic and π–π interactions; carbonyl group forms polar interactions. nih.gov |

| 157 | Serine (Ser) | Carboxylate group forms a hydrogen bond with R224 of CMKLR1. nih.gov |

Impact of N-terminal and C-terminal Modifications on Activity

Modifications at the N-terminus and C-terminus of the Chemerin-9 peptide have a profound impact on its biological activity, highlighting the stringent structural requirements for potent CMKLR1 agonism. nih.govvulcanchem.com

The C-terminus is particularly critical. nih.govvulcanchem.com The addition of even a single amino acid to the C-terminus can drastically reduce the peptide's potency. nih.govvulcanchem.com For example, the 10-mer peptide Chemerin-10 (YFPGQFAFSK) shows significantly diminished activity compared to Chemerin-9. vulcanchem.com Conversely, truncations at the C-terminus are also detrimental. The removal of the last two amino acids, phenylalanine and serine, can alter the peptide's potency by several orders of magnitude. nih.govvulcanchem.com Specifically, the removal of Phe¹⁵⁶ almost completely abolishes its activity. nih.gov

In contrast, modifications at the N-terminus appear to be better tolerated. N-terminal extension of the Chemerin-9 peptide does not seem to increase its activity. nih.gov However, certain modifications, such as the addition of an ethylene (B1197577) glycol linker, have been shown to retain the peptide's potency, suggesting that the N-terminus can be a suitable site for conjugation without compromising its primary function. nih.gov

Table 2: Effect of Terminal Modifications on Chemerin-9 Activity

| Modification | Peptide Sequence | Effect on Activity |

|---|---|---|

| C-terminal extension | YFPGQFAFSK (Chemerin-10) | Significantly reduced activity. vulcanchem.com |

| C-terminal truncation | YFPGQFAF (Chemerin-7) | Almost completely abolished activity. nih.gov |

| N-terminal extension | - | Does not increase activity. nih.gov |

| N-terminal modification | Ethylene glycol linker | Retains activity. nih.gov |

Alanine-Scanning Mutagenesis Studies for Functional Determinants

Alanine-scanning mutagenesis has been instrumental in dissecting the functional contributions of individual amino acid residues within the Chemerin-9 sequence to its agonist activity at CMKLR1. nih.govvulcanchem.com This systematic approach has provided a detailed map of the peptide's functional determinants.

The results from these studies have consistently highlighted a set of core residues that are indispensable for receptor activation. As mentioned previously, these key residues are Tyr¹⁴⁹, Phe¹⁵⁰, Gly¹⁵², Phe¹⁵⁴, and Phe¹⁵⁶. nih.govvulcanchem.com The substitution of any of these amino acids with alanine leads to a significant loss of potency, confirming their critical role in the peptide's interaction with the receptor.

The ability of the various alanine-substituted peptides to activate the chemerin receptor has been shown to be directly correlated with their binding affinity in radioligand binding assays. nih.gov This strong correlation underscores that the identified key residues are fundamental both for establishing a high-affinity binding interaction and for inducing the conformational changes in the receptor necessary for signal transduction. These findings have been pivotal in understanding the precise molecular interactions that govern the Chemerin-9–CMKLR1 signaling axis and have provided a blueprint for the design of synthetic analogs.

Table 3: Summary of Alanine-Scanning Mutagenesis Findings for Chemerin-9

| Original Residue | Substitution | Impact on CMKLR1 Activation |

|---|---|---|

| Tyr149 | Alanine | Significant loss of potency. nih.govvulcanchem.com |

| Phe150 | Alanine | Significant loss of potency. nih.govvulcanchem.com |

| Pro151 | Alanine | - |

| Gly152 | Alanine | Significant loss of potency. nih.govvulcanchem.com |

| Gln153 | Alanine | - |

| Phe154 | Alanine | Significant loss of potency. nih.govvulcanchem.com |

| Ala155 | Alanine | - |

| Phe156 | Alanine | Significant loss of potency. nih.govvulcanchem.com |

| Ser157 | Alanine | - |

Methodological Approaches in Chemerin 9 149 157 Acetate Research

In Vitro Cellular Models

In vitro research on Chemerin-9 (149-157) acetate (B1210297) utilizes a range of cultured cell lines and primary cells to dissect its molecular mechanisms of action. These models provide controlled environments to study specific cellular responses to the compound.

Primary Cell Cultures (e.g., Cardiac Fibroblasts, Vascular Smooth Muscle Cells, Endothelial Cells)

To understand the effects of Chemerin-9 (149-157) acetate in a more physiologically relevant context, researchers utilize primary cells isolated directly from tissues. These cells retain many of the characteristics of their in vivo counterparts.

Cardiac Fibroblasts: Studies on primary cardiac fibroblasts isolated from adult male Wistar rats have shown that Chemerin-9 significantly stimulates cell migration. nih.gov This effect is mediated through the ROS-dependent activation of the Akt and ERK signaling pathways via the CMKLR1 receptor. nih.gov

Vascular Smooth Muscle Cells (VSMCs): In human aortic smooth muscle cells (HASMCs), both chemerin and Chemerin-9 have been found to suppress migration and proliferation without inducing apoptosis, suggesting a role in vascular remodeling. researchgate.netnih.gov

Endothelial Cells: Research using human umbilical vein endothelial cells (HUVECs) has revealed that Chemerin-9 can significantly suppress the TNF-α-induced expression of adhesion and pro-inflammatory molecules. researchgate.netnih.gov This indicates a potential anti-inflammatory role for the peptide in the vasculature.

| Primary Cell Type | Key Research Focus | Major Findings |

| Rat Cardiac Fibroblasts | Cell Migration | Chemerin-9 stimulates migration via ROS-dependent activation of Akt and ERK pathways through CMKLR1. nih.gov |

| Human Aortic Smooth Muscle Cells (HASMCs) | Cell Migration and Proliferation | Chemerin-9 suppresses migration and proliferation without causing apoptosis. researchgate.netnih.gov |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inflammation | Chemerin-9 suppresses TNF-α-induced expression of adhesion and pro-inflammatory molecules. researchgate.netnih.gov |

Immune Cell Lines (e.g., THP-1 Monocytes/Macrophages)

The human monocytic cell line, THP-1, is a widely used model to study the effects of this compound on immune cells, particularly monocytes and their differentiation into macrophages. These cells express high levels of chemerin and its receptor, CMKLR1. researchgate.netnih.gov

Research has demonstrated that Chemerin-9 significantly attenuates the TNF-α-induced adhesion of THP-1 monocytes to HUVECs. researchgate.netnih.gov Furthermore, it has been shown to suppress the inflammatory phenotype of macrophages derived from THP-1 cells. researchgate.netnih.gov In the context of atherosclerosis, Chemerin-9 was found to inhibit oxidized low-density lipoprotein (oxLDL)-induced foam cell formation in THP-1-derived macrophages. researchgate.netnih.gov This effect was associated with the downregulation of CD36 and the upregulation of the ATP-binding cassette transporter A1 (ABCA1). researchgate.netnih.gov

| Immune Cell Line | Experimental Condition | Key Findings |

| THP-1 Monocytes | TNF-α stimulation | Chemerin-9 attenuates adhesion to HUVECs. researchgate.netnih.gov |

| THP-1-derived Macrophages | General | Chemerin-9 suppresses the macrophage inflammatory phenotype. researchgate.netnih.gov |

| THP-1-derived Macrophages | oxLDL treatment | Chemerin-9 suppresses foam cell formation by down-regulating CD36 and up-regulating ABCA1. researchgate.netnih.gov |

In Vivo Preclinical Animal Models

To investigate the systemic effects of this compound, researchers employ various preclinical animal models that mimic human diseases. These models are essential for evaluating the therapeutic potential of the compound in a whole-organism context.

Atherosclerosis Models (e.g., ApoE-/- Mice)

Apolipoprotein E-deficient (ApoE-/-) mice are a standard model for studying atherosclerosis. These mice spontaneously develop atherosclerotic lesions, a process that can be modulated by therapeutic interventions.

In studies involving ApoE-/- mice, a continuous four-week infusion of Chemerin-9 has been shown to significantly decrease the area of aortic atherosclerotic lesions. researchgate.netnih.gov This reduction in plaque size was accompanied by a decrease in the content of macrophages and smooth muscle cells within the plaques. researchgate.netnih.gov These findings strongly suggest a protective role for Chemerin-9 in the development of atherosclerosis.

| Animal Model | Disease Investigated | Key Findings with Chemerin-9 Treatment |

| ApoE-/- Mice | Atherosclerosis | Significantly decreased aortic atherosclerotic lesions. researchgate.netnih.gov |

| ApoE-/- Mice | Atherosclerosis | Reduced intraplaque macrophage and smooth muscle cell content. researchgate.netnih.gov |

Diabetes Models (e.g., Pancreatogenic Diabetes Mellitus Mice)

Models of diabetes are used to explore the metabolic effects of this compound. In a mouse model of pancreatogenic diabetes mellitus (PDM), which is characterized by insulin (B600854) resistance and decreased chemerin levels, treatment with Chemerin-9 has shown therapeutic benefits. nih.gov

Administration of Chemerin-9 to these mice led to an elevation in serum chemerin levels and increased mRNA expression of glucose transporter 2 (GLUT2) and pancreatic and duodenal homeobox 1 (PDX1). nih.gov These changes resulted in the alleviation of glucose intolerance and insulin resistance, indicating a potential role for Chemerin-9 in the management of certain forms of diabetes. nih.gov

| Animal Model | Disease Investigated | Key Findings with Chemerin-9 Treatment |

| Pancreatogenic Diabetes Mellitus (PDM) Mice | Diabetes Mellitus | Alleviated glucose intolerance and insulin resistance. nih.gov |

| Pancreatogenic Diabetes Mellitus (PDM) Mice | Diabetes Mellitus | Increased serum chemerin levels and mRNA expression of GLUT2 and PDX1. nih.gov |

Memory Impairment Models (e.g., Male Kunming Mice)

One of the key in vivo models for studying the neuroprotective effects of this compound involves the use of male Kunming mice with induced memory impairment. jst.go.jpmedchemexpress.com A common method for inducing this impairment is through the administration of amyloid-β 1-42 (Aβ1-42), a peptide strongly associated with Alzheimer's disease. jst.go.jpsemanticscholar.org In this model, Aβ1-42 is used to trigger neuroinflammation and subsequent cognitive deficits.

Research has demonstrated that Chemerin-9 can alleviate the memory deficits induced by Aβ1-42 in these mice. jst.go.jpsemanticscholar.org The cognitive functions are typically assessed using behavioral tests such as the novel object recognition (NOR) and object location recognition (OLR) tasks. semanticscholar.org Findings from these studies indicate that intracerebroventricular (i.c.v.) administration of Chemerin-9 can enhance memory formation and improve memory retention in the mouse model. semanticscholar.org

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are employed to dissect the mechanisms of action of this compound at the molecular level.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity and specificity of Chemerin-9 for its receptors. These assays have shown that Chemerin-9 is a peptide agonist for the chemokine-like receptor 1 (CMKLR1) and also binds to CMKLR2. pnas.orgnih.gov

In these experiments, a radiolabeled version of a ligand, such as ¹²⁵I-labeled Chemerin-9, is used to compete with the non-radiolabeled compound for binding to cell membranes expressing the target receptor. researchgate.net Such studies have established that Chemerin-9 binds with high affinity to both CMKLR1 and CMKLR2. pnas.orgnih.gov Furthermore, competitive binding studies are used to calculate key parameters like the half-maximal inhibitory concentration (IC₅₀) and the maximum number of binding sites (Bₘₐₓ). pnas.orgnih.govresearchgate.net It was found that the ability of various peptide derivatives to activate the chemerin receptor was directly correlated with their binding affinity in these assays. medchemexpress.com

| Receptor | IC₅₀ (nM) | Cell Line | Reference |

| CMKLR1 | 1.9 | HEK293T | pnas.org, nih.gov |

| CMKLR2 | 2.3 | HEK293T | pnas.org, nih.gov |

This table presents the half-maximal inhibitory concentration (IC₅₀) of Chemerin-9 for its receptors as determined by radioligand binding assays.

Intracellular Calcium Mobilization Assays

Chemerin-9's agonistic activity at its G protein-coupled receptors (GPCRs) is frequently assessed by measuring changes in intracellular calcium ([Ca²⁺]i). As CMKLR1 couples to Gᵢ/ₒ proteins, its activation leads to the stimulation of phospholipase C, which in turn promotes the release of calcium from intracellular stores. medchemexpress.comresearchgate.net

Assays performed in human embryonic kidney (HEK293T) cells engineered to express either CMKLR1 or CMKLR2 demonstrate that Chemerin-9 induces a robust mobilization of intracellular calcium. pnas.orgnih.gov This functional assay confirms that the binding of Chemerin-9 to its receptor translates into a downstream signaling event.

cAMP Accumulation Assays

To further characterize the G-protein coupling of the Chemerin-9-receptor interaction, cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays are utilized. The activation of Gᵢ/ₒ-coupled receptors, such as CMKLR1, typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for cAMP production.

Studies have confirmed that Chemerin-9 activates Gᵢ/ₒ signaling pathways, resulting in an inhibition of cAMP production. medchemexpress.comresearchgate.netfrontiersin.org This assay provides further evidence for the specific signaling cascade initiated by Chemerin-9 upon binding to CMKLR1.

Protein Phosphorylation Analysis (Akt, ERK)

The investigation of downstream signaling pathways often involves analyzing the phosphorylation status of key protein kinases like Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase). These kinases are central nodes in pathways that regulate cell growth, proliferation, and survival.

Western blotting is the primary technique used for this analysis. Research has shown that Chemerin-9 stimulates the phosphorylation of both Akt and ERK in various cell types, including cardiac fibroblasts. jst.go.jponcotarget.com This indicates that Chemerin-9 activates the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for many of its biological effects. jst.go.jponcotarget.com

Gene Expression Analysis (e.g., RT-PCR)

To understand how Chemerin-9 modulates cellular function at the transcriptional level, gene expression analysis is performed. Real-time quantitative polymerase chain reaction (RT-qPCR) is a common method used to measure changes in messenger RNA (mRNA) levels of specific genes. oncotarget.comanimbiosci.orgmdpi.com

These analyses have revealed that Chemerin-9 can regulate the expression of a variety of genes. For instance, in mouse models of diabetes, Chemerin-9 treatment led to increased expression of chemerin, GLUT2, and PDX1 genes. medchemexpress.com In studies on inflammation, Chemerin-9 was found to suppress the TNF-α-induced mRNA expression of adhesion molecules and pro-inflammatory cytokines in endothelial cells. researchgate.net Conversely, in certain contexts, it has been shown to inhibit the Aβ₁₋₄₂-induced increase in the levels of pro-inflammatory cytokines like interleukin-1β (IL-1β), tumor necrosis factor (TNF-α), and interleukin-6 (IL-6) in the hippocampus. medchemexpress.com

Advanced Structural Biology Techniques

Cryo-electron microscopy (cryo-EM) has become a revolutionary tool in structural biology, particularly for determining the structures of G protein-coupled receptors (GPCRs) like the chemokine-like receptor 1 (CMKLR1), to which Chemerin-9 binds. researchgate.netoup.comnih.gov This technique allows for the visualization of the receptor-ligand complex at near-atomic resolution, providing critical insights into the molecular interactions that govern receptor activation. biorxiv.orgbiorxiv.orgbiorxiv.org

The application of cryo-EM has surpassed X-ray crystallography in the number of solved GPCR structures, highlighting its power in handling challenging membrane proteins. researchgate.netnih.gov The ability of cryo-EM to capture GPCRs in various functional states, including in complex with their signaling partners like G proteins, provides a wealth of information for understanding ligand recognition, receptor activation, and G protein coupling. oup.combiorxiv.org This detailed structural knowledge is invaluable for the rational design of novel therapeutics targeting the chemerin system. monash.edu

Recent studies have successfully resolved the cryo-EM structures of CMKLR1 in complex with Chemerin-9 and the Gi protein. acs.org These structures provide a detailed view of the binding mode of this nonapeptide agonist. acs.org The insights gained from these structural studies are crucial for understanding how Chemerin-9 activates CMKLR1 and for the development of small molecule agonists that can mimic its effects. biorxiv.org

Table 1: Key Cryo-EM Structural Insights of the Chemerin-9-CMKLR1-Gi Complex

| Feature | Description | Reference |

| Overall Resolution | 2.94 Å | biorxiv.orgbiorxiv.org |

| Receptor | Wild-type human CMKLR1 (ChemR23) | biorxiv.orgbiorxiv.org |

| Ligand | Chemerin-9 (nonapeptide: YFPGQFAFS) | biorxiv.orgacs.orgnih.gov |

| Signaling Partner | Human Gi heterotrimer (Gαi, Gβ1, Gγ2) | biorxiv.orgbiorxiv.org |

| Stabilizing Agent | scFv16 antibody fragment | biorxiv.orgbiorxiv.org |

| Key Finding | Elucidation of the ligand-binding pocket and agonist-induced conformational changes. | biorxiv.orgbiorxiv.org |

Peptide Synthesis and Modification Strategies

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like Chemerin-9. ulb.ac.bewikipedia.org This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. wikipedia.orgnih.gov The use of protecting groups for the amino and side-chain functionalities of the amino acids is crucial to prevent unwanted side reactions. wikipedia.org

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a widely used approach in SPPS for synthesizing chemerin-related peptides. biorxiv.orgulb.ac.be In this method, the N-terminal α-amino group is protected by the base-labile Fmoc group, while the side chains are protected by acid-labile groups like t-butyl. wikipedia.orgrsc.org The synthesis of Chemerin-9 has been performed using an automated peptide synthesizer on a Wang resin preloaded with the C-terminal amino acid, serine. biorxiv.org The coupling of subsequent amino acids is typically achieved using activating agents like DIC (N,N'-diisopropylcarbodiimide) and an additive such as Oxyma. biorxiv.org Following the assembly of the full peptide sequence, the peptide is cleaved from the resin and all protecting groups are removed, usually with a strong acid cocktail containing trifluoroacetic acid (TFA) and scavengers. biorxiv.org

The purity and identity of the synthesized Chemerin-9 peptide are then confirmed using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry. ulb.ac.be The choice of resin is also a critical factor. For instance, ChemMatrix® resin, a 100% PEG-based support, offers high chemical stability and excellent performance for synthesizing complex or hydrophobic peptides. sigmaaldrich.com

Table 2: Typical Parameters for Solid-Phase Synthesis of Chemerin-9

| Parameter | Description | Reference |

| Synthesis Strategy | Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) | biorxiv.orgulb.ac.be |

| Solid Support | Wang resin, ChemMatrix® resin | biorxiv.orgsigmaaldrich.com |

| N-terminal Protection | Fmoc (9-fluorenylmethoxycarbonyl) | ulb.ac.bewikipedia.org |

| Side-chain Protection | Acid-labile groups (e.g., t-butyl) | wikipedia.orgrsc.org |

| Coupling Reagents | DIC (N,N'-diisopropylcarbodiimide) / Oxyma | biorxiv.org |

| Cleavage Cocktail | TFA-based with scavengers (e.g., thioanisole, ethanedithiol) | biorxiv.org |

| Purification | Reverse-phase and ion-exchange chromatography | ulb.ac.be |

| Analysis | Capillary electrophoresis, Electrospray mass spectrometry | ulb.ac.be |

Late-stage modification of peptides is a powerful strategy for creating analogs with improved properties or for introducing labels for functional studies. nih.govexplorationpub.com These modifications can be performed after the main peptide chain has been assembled, offering a rapid way to generate a diverse library of related compounds from a single precursor. nih.govresearchgate.net

Copper-catalyzed reactions, a cornerstone of "click chemistry," have been applied to the late-stage modification of peptides. chinesechemsoc.org For instance, a copper-catalyzed approach has been developed for the modification of peptides containing a histidine residue. chinesechemsoc.org This method demonstrates high selectivity for the imidazole (B134444) side chain of histidine over other unprotected amino acid side chains, allowing for the incorporation of various functional molecules. chinesechemsoc.org While a direct application to Chemerin-9 (which lacks histidine) using this specific method isn't immediately obvious, the principle of using metal-catalyzed reactions for late-stage functionalization is highly relevant. chinesechemsoc.org

Other late-stage modification strategies that could be applied to Chemerin-9 include iodination-substitution reactions on specific amino acid residues. nih.gov These methods can introduce a wide range of functionalities, including fluorescent labels or groups that modulate the peptide's pharmacokinetic properties. nih.gov For example, the tyrosine residue (Tyr149) in Chemerin-9 could be a target for iodination, which has been used to create radiolabeled versions of the peptide for binding assays. nih.govthno.org Furthermore, modifications at the C-terminus, such as amidation, can significantly impact the biological activity and stability of a peptide. explorationpub.com The development of methods for the late-stage conversion of peptide hydrazides to acids or amides provides another avenue for diversifying the C-terminus of Chemerin-9. explorationpub.com

Table 3: Examples of Chemical Modification Strategies for Peptides

| Modification Type | Technique | Potential Application for Chemerin-9 | Reference |

| Side-Chain Modification | Copper-Catalyzed Modification of Histidine | Could be applied if a histidine is introduced into the sequence for specific labeling. | chinesechemsoc.org |

| Side-Chain Modification | Iodination-Substitution on Homoserine | Introduction of various functional groups; applicable if a suitable residue is present or introduced. | nih.gov |

| Side-Chain Modification | Iodination of Tyrosine | Creation of radiolabeled [125I]Chemerin-9 for receptor binding studies. | thno.org |

| C-terminal Modification | Conversion of Peptide Hydrazides | Generation of C-terminal acid or amide analogs to modulate activity and stability. | explorationpub.com |

| N-terminal Modification | Lipidation | Anchoring the peptide to the cell membrane to potentially enhance potency. | nih.gov |

Future Directions and Research Perspectives

Elucidation of Undefined Signaling Pathways and Cross-Talk

Chemerin-9 and its parent protein, chemerin, exert their effects primarily through three distinct receptors: Chemokine-like receptor 1 (CMKLR1), G protein-coupled receptor 1 (GPR1), and C-C chemokine receptor-like 2 (CCRL2). mdpi.complos.org While the primary signaling cascades for these receptors are being mapped, significant gaps in our knowledge remain, particularly concerning undefined pathways and the intricate cross-talk between them.

CMKLR1 is the most characterized receptor, coupling to Gi/o proteins to inhibit cAMP production and activate pathways like PI3K/Akt and MAPK/ERK. rndsystems.complos.orgthno.org It also engages β-arrestin proteins, which mediate receptor internalization and can initiate separate, G protein-independent signaling events. plos.orgplos.org Future research must focus on fully delineating the scope of β-arrestin-dependent signaling downstream of CMKLR1 activation by Chemerin-9. It is crucial to determine whether this pathway can be selectively activated to produce distinct functional outcomes, a concept known as biased agonism. mdpi.com

GPR1 presents a more enigmatic signaling profile. It is considered to be strongly biased towards β-arrestin recruitment with little to no G protein activation. mdpi.complos.org However, some studies suggest a partial contribution from G proteins, as evidenced by the partial inhibition of ERK1/2 activation by pertussis toxin. plos.org The complete range of signaling effectors downstream of GPR1-mediated β-arrestin recruitment is largely undefined and represents a major area for future exploration.

CCRL2 is considered an atypical, non-signaling receptor that functions primarily to bind and present chemerin to the signaling receptor CMKLR1, thereby increasing its local concentration and enhancing its effects. rupress.orgnih.govmdpi.com Key unanswered questions revolve around the regulation of this presentation function. Furthermore, the potential for CCRL2 to engage in ligand-independent activities, such as forming heterodimers with other receptors to modulate their function, remains an open and intriguing possibility that warrants investigation. nih.gov

The cross-talk between these receptors and other signaling systems is another vital research avenue. For instance, the expression and function of chemerin receptors can be modulated by pro-inflammatory cytokines like TNF-α, creating complex feedback loops in inflammatory settings. frontiersin.orgresearchgate.net Understanding how signals initiated by Chemerin-9 are integrated with other cellular cues is essential for a complete picture of its physiological role.

Table 1: Chemerin Receptor Signaling Properties and Research Gaps

| Receptor | Known Signaling Pathways | Key Future Research Questions |

|---|---|---|

| CMKLR1 | Gi/o protein coupling (inhibits cAMP, activates PI3K/Akt, MAPK/ERK); β-arrestin recruitment. rndsystems.complos.orgplos.org | - What is the full extent of G protein-independent signaling via β-arrestin?

|

| GPR1 | Strongly biased towards β-arrestin recruitment; minimal G protein activation. mdpi.complos.org | - What are the downstream effectors of GPR1-mediated β-arrestin signaling?

|

| CCRL2 | Atypical receptor; binds and presents chemerin to CMKLR1; does not signal directly or internalize ligand. rupress.orgnih.govaai.org | - How is the chemerin-presenting function regulated?

|

Exploration of Chemerin-9 (149-157) Acetate (B1210297) in Novel Disease Contexts

Research has implicated the chemerin/CMKLR1 axis, and by extension Chemerin-9, in a variety of diseases, highlighting its pleiotropic nature. It has demonstrated anti-inflammatory and protective effects in models of atherosclerosis, abdominal aortic aneurysm, and pancreatogenic diabetes. researchgate.netmedchemexpress.com In the central nervous system, Chemerin-9 has been shown to ameliorate memory impairment in models of Alzheimer's disease. medchemexpress.comresearchgate.net Conversely, the system has been linked to the progression of certain cancers, including esophageal squamous cell carcinoma, gastric cancer, and neuroblastoma, by promoting cell migration and invasion. thno.org

This existing body of research provides a strong foundation for exploring the role of Chemerin-9 in novel disease contexts.

Neurodegenerative and Neuroinflammatory Disorders: Given its demonstrated effects on memory and inflammation in the brain, a logical next step is to investigate the therapeutic potential of Chemerin-9 in other neurodegenerative diseases such as Parkinson's disease, amyotrophic lateral sclerosis (ALS), and multiple sclerosis, where neuroinflammation is a key pathological component.

Autoimmune Diseases: The dual pro- and anti-inflammatory roles of the chemerin system suggest it could be a critical modulator of autoimmune diseases. plos.org Future studies should explore its function in conditions like rheumatoid arthritis, inflammatory bowel disease (where an agonist antibody has shown promise), and systemic lupus erythematosus. plos.org

Metabolic Syndrome and Related Complications: Chemerin is a known adipokine involved in glucose metabolism and insulin (B600854) resistance. medchemexpress.comfrontiersin.org While its role in diabetes is being studied, its potential impact on related conditions like non-alcoholic fatty liver disease (NAFLD), diabetic nephropathy, and retinopathy remains largely unexplored.

Oncology: The role of the chemerin system in cancer appears to be highly context-dependent. thno.org While it promotes some cancers, it can inhibit others, possibly by recruiting anti-tumor immune cells like natural killer (NK) cells. thno.orgresearchgate.net A systematic investigation across a wider range of malignancies is needed to clarify its role as a potential therapeutic target or anti-tumor agent.

Development of Chemerin-9 (149-157) Analogs and Receptor Modulators

The therapeutic potential of targeting the chemerin system has driven efforts to develop novel analogs and modulators with improved pharmacological properties. Chemerin-9 itself is a key starting point for this drug discovery process. researchgate.netbiorxiv.org

Future development should focus on several key strategies:

Biased Agonists: The existence of multiple signaling pathways downstream of CMKLR1 and GPR1 opens the door for creating "biased" agonists. mdpi.complos.org These would be molecules designed to selectively activate one pathway over another—for example, promoting anti-inflammatory β-arrestin signals while avoiding pro-inflammatory G protein signals. Such compounds could offer greater therapeutic efficacy with fewer side effects.

Receptor-Selective Modulators: Developing agonists or antagonists that are highly selective for CMKLR1 versus GPR1 is a critical goal. This would allow researchers to dissect the specific contribution of each receptor to physiology and disease, and to target them with greater precision.

Improved Pharmacokinetics: Natural peptides often have short half-lives in vivo. Efforts are already underway to create more stable and potent analogs. One promising approach is the development of lipidated peptides, or Soluble Membrane-Anchored Ligands (SMALs), which anchor in the cell membrane and exhibit enhanced potency and wash resistance. nih.gov Another strategy involves creating cyclic versions of Chemerin-9, which can improve stability and potency. nih.gov Further refinement of these strategies is a key research direction.

Small Molecule Development: While peptide-based drugs are effective, small molecule modulators often have advantages in terms of oral bioavailability and manufacturing cost. The development of non-peptide small molecule agonists and antagonists for chemerin receptors is a nascent but highly important field of research. plos.orgoup.com

Table 2: Strategies for Developing Chemerin-9 Analogs and Modulators

| Development Strategy | Objective | Example/Concept |

|---|---|---|

| Biased Agonism | Selectively activate beneficial signaling pathways (e.g., anti-inflammatory) while avoiding detrimental ones. | A CMKLR1 agonist that preferentially recruits β-arrestin to resolve inflammation without activating pro-inflammatory G-proteins. mdpi.complos.org |

| Receptor Selectivity | Isolate the effects of a single chemerin receptor (CMKLR1 or GPR1) to improve therapeutic targeting. | A small molecule antagonist highly specific for GPR1 to block its activity without affecting CMKLR1. |

| Enhanced Stability/Potency | Overcome the short half-life of natural peptides and increase efficacy. | Lipidated Chemerin-9 (SMALs) and cyclic Chemerin-9 (cC9) analogs. nih.govnih.gov |

| Small Molecule Mimetics | Develop orally bioavailable and cost-effective non-peptide drugs. | Identification of small molecules that bind to the same pocket as Chemerin-9 and activate or inhibit the receptor. plos.org |

Integration of Omics Data for Systems-Level Understanding

To fully comprehend the multifaceted role of Chemerin-9 (149-157) acetate, future research must move beyond single-pathway analyses and adopt a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—is essential for building a holistic model of Chemerin-9's function. nih.gov

Transcriptomics (RNA-seq): This can be used to identify the full spectrum of genes whose expression is altered by Chemerin-9 stimulation in various cell types. This could reveal novel downstream pathways and cellular processes regulated by the chemerin system, providing unbiased insights into its function in different disease contexts.

Proteomics: Mass spectrometry-based proteomics can identify changes in protein expression and, crucially, post-translational modifications (like phosphorylation) that occur upon receptor activation. This would provide a detailed map of the signaling network, identifying the specific kinases, phosphatases, and other enzymes that execute the downstream effects of Chemerin-9.

Metabolomics: As a key regulator of adipocytes and metabolism, chemerin's influence on cellular metabolic networks is of great interest. frontiersin.org Metabolomics can provide a snapshot of the metabolic state of a cell or tissue, revealing how Chemerin-9 signaling rewires metabolic pathways, such as glycolysis, lipogenesis, or amino acid metabolism.

By integrating these disparate datasets, researchers can construct comprehensive network models of Chemerin-9's mechanism of action. nih.gov This systems-level approach will be invaluable for identifying critical nodes in the network that can be targeted for therapy and for predicting the wide-ranging effects of modulating the chemerin system in vivo.

Q & A

Q. What are the primary biological targets of Chemerin-9 (149-157) acetate, and how is its receptor binding affinity quantified?

this compound acts as a potent agonist for CMKLR1 (chemokine-like receptor 1) and CMKLR2, with half-maximal inhibitory concentrations (IC50) of 1.9 nM and 2.3 nM, respectively, in radioligand binding assays . Calcium mobilization assays in HEK293T cells expressing these receptors confirm functional activation at 1 µM . Methodologically, radiolabeled competitive binding assays and calcium flux measurements are standard for quantifying receptor affinity and activity.

Q. How does Chemerin-9 influence intracellular signaling pathways in immune and metabolic studies?

Chemerin-9 stimulates phosphorylation of Akt and ERK, key kinases in cell survival and proliferation pathways, and induces reactive oxygen species (ROS) production . These effects are typically measured via Western blotting (for phosphorylated proteins) and fluorescent ROS probes (e.g., DCFH-DA) in cell lines or primary cultures .

Q. What experimental models are used to assess Chemerin-9’s role in Aβ1-42-induced memory impairment?

Rodent models of Alzheimer’s disease, where Aβ1-42 is intracerebroventricularly injected, are employed. Behavioral assays (e.g., Morris water maze) and immunohistochemical analysis of hippocampal neurons are used to evaluate memory improvement . Dosing protocols (e.g., 0.04 nmol/head in rats) should account for blood-brain barrier permeability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in Chemerin-9’s receptor-ligand interaction models across studies?

Computational docking studies (e.g., Rosetta FlexPepDock) combined with mutagenesis data (e.g., alanine scanning of GPR1 residues) can refine binding models. For example, hydrophobic interactions between Chemerin-9’s F8 residue and GPR1’s F4.69/L4.74 are critical . Cross-validation using surface plasmon resonance (SPR) or cryo-EM may address conflicting structural predictions .

Q. What methodological considerations are critical when studying Chemerin-9’s dual roles in neuroprotection and blood pressure regulation?

Dose-dependent effects must be rigorously controlled. For instance, acute intracerebroventricular injection (e.g., 10 nmol/head in rats) elevates blood pressure via sympathetic activation, requiring simultaneous monitoring of cardiovascular parameters and neuronal activity (e.g., microdialysis for catecholamines) . siRNA knockdown of CMKLR1 in specific brain regions (e.g., SFO or PVN) can isolate neurovascular mechanisms .

Q. How can researchers optimize experimental design to assess Chemerin-9’s impact on immune-metabolic crosstalk?

Co-culture systems (e.g., adipocytes and macrophages) treated with Chemerin-9 can model immune-metabolic interactions. Flow cytometry for immune cell polarization (M1/M2 macrophages) and adipokine profiling (e.g., ELISA for leptin/adiponectin) are recommended . Data normalization to cell viability (e.g., MTT assays) ensures specificity .

Q. What statistical approaches are recommended for analyzing Chemerin-9’s ROS-dependent effects in heterogeneous cell populations?

Single-cell RNA sequencing (scRNA-seq) can identify subpopulations with differential ROS responses. Pairing this with high-content imaging (e.g., ImageExpress systems) allows quantification of ROS heterogeneity. Multivariate ANOVA or mixed-effects models account for variability in primary cultures .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products